molecular formula C₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂ B612601 101536-55-4 CAS No. 101536-55-4

101536-55-4

カタログ番号 B612601
CAS番号: 101536-55-4
分子量: 1438.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with CAS number 101536-55-4 is known as Neurokinin B TFA . It belongs to the tachykinin family of peptides . Neurokinin B TFA binds a family of GPCRs-including neurokinin receptor 1 (NK1R), NK2R, and NK3R to mediate their biological effect . It shows preference for the NK-3 receptor .


Physical And Chemical Properties Analysis

Neurokinin B TFA is a powder and it is soluble in water . It should be stored at -20°C .

科学的研究の応用

Cancer Research and Tumor Suppression

101536-55-4, identified as p53, a tumor suppressor protein, plays a critical role in cancer research. Mutations in p53 are a significant focus in understanding cancer etiology and developing targeted therapies. Studies have shown its involvement in various cancers, highlighting its potential as a therapeutic target.

  • Role in Tumor Cells : p53's function as a tumor suppressor is evident in its selective action against p53-deficient human tumor cells, suggesting its potential for cancer treatment strategies (Bischoff et al., 1996).
  • Molecular Pathogenesis of Cancer : Research on p53 mutations provides insights into the molecular pathogenesis of cancer, highlighting the importance of p53 in cancer research (Greenblatt et al., 1994).
  • Targeting Tumor Suppressor Genes : Efforts to target tumor suppressor genes like p53 in cancer therapy have been recognized as a promising direction in medical research (Szychot et al., 2013).

Advances in Treatment Approaches

Innovative treatment methods leveraging p53's properties are being explored, offering new avenues in cancer therapy.

  • Adenovirus Mutants for Cancer Treatment : Mutant adenoviruses lacking the E1B protein, which interacts with p53, show promise in treating p53-deficient tumors, marking a significant advancement in oncolytic viral therapies (Bischoff et al., 1996).
  • CRISPR-mediated Cancer Gene Research : The CRISPR/Cas system has been used to directly target p53 in cancer models, demonstrating its utility in functional genomics and cancer research (Xue et al., 2014).

Implications in Clinical Practice

Understanding p53's role and mutations has significant implications for clinical applications, including diagnosis, prognosis, and therapy development.

  • Clinical Implications of p53 Mutations : Research into p53 mutations offers valuable insights for cancer diagnosis, prognosis, and the development of new therapeutic strategies (Wallace-Brodeur & Lowe, 1999).
  • Apoptosis in Cancer Therapy : Studies on p53 also delve into its role in apoptosis, providing a deeper understanding of antineoplastic therapies and resistance mechanisms in cancer treatment (Fisher, 1994).

Educational and Research Practices

p53 research extends into educational settings, serving as a model system for training and understanding complex biological processes.

  • Undergraduate Research Experiences : Courses leveraging p53 mutations in yeast provide hands-on research experiences for undergraduate students, integrating cancer research into education (Hekmat-Scafe et al., 2016).

作用機序

Neurokinin B TFA mediates its biological effect by binding to a family of GPCRs, including neurokinin receptor 1 (NK1R), NK2R, and NK3R . It shows preference for the NK-3 receptor .

特性

CAS番号

101536-55-4

分子式

C₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂

分子量

1438.47

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。